molecular formula C24H21F6NO7 B608362 KML-29 CAS No. 1380424-42-9

KML-29

Katalognummer: B608362
CAS-Nummer: 1380424-42-9
Molekulargewicht: 549.4 g/mol
InChI-Schlüssel: SXHQLPHDBLTFPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

KML29 unterliegt aufgrund seiner Carbamatsbindung hauptsächlich Hydrolysereaktionen. Es ist unter physiologischen Bedingungen stabil, kann aber unter sauren oder basischen Bedingungen hydrolysiert werden .

Häufige Reagenzien und Bedingungen

Hauptsächlich gebildete Produkte

Die Hauptprodukte, die bei der Hydrolyse von KML29 gebildet werden, sind das entsprechende Amin und Hexafluoroisopropanol .

Wissenschaftliche Forschungsanwendungen

KML29 wurde umfassend auf sein potenzielles therapeutisches Einsatzgebiet untersucht, insbesondere in den Bereichen Neurobiologie und Schmerzmanagement . Einige seiner wichtigsten Anwendungen sind:

Wirkmechanismus

KML29 entfaltet seine Wirkung, indem es selektiv die Monoacylglycerol-Lipase hemmt und so die Hydrolyse von 2-Arachidonoylglycerol verhindert . Dies führt zu einer Erhöhung des 2-Arachidonoylglycerol-Spiegels, der Cannabinoid-Rezeptoren (CB1 und CB2) aktiviert und verschiedene physiologische Prozesse moduliert, darunter Schmerzempfindung, Entzündung und Neuroprotektion . Die Hemmung der Monoacylglycerol-Lipase durch KML29 ist irreversibel, wodurch es zu einem potenten und lang anhaltenden Inhibitor wird .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Applications

Case Study: Ischemic Brain Injury

A study utilized positron emission tomography (PET) to investigate the neuroprotective effects of KML-29 in a rat model of ischemic brain injury. The findings indicated that treatment with this compound significantly preserved neuronal integrity in the striatum compared to untreated controls. Specifically, this compound treatment resulted in a notable reduction in neuroinflammation and improved neuronal survival rates .

ParameterControl GroupThis compound Group
Neuronal Survival Rate45%75%
Neuroinflammation Score8.54.0

This study highlights the potential of this compound as a therapeutic agent for conditions characterized by neuroinflammation and neuronal death.

Pain Management

Case Study: Combination Therapy with Gabapentin

Research has demonstrated that combining this compound with gabapentin can enhance analgesic effects in models of neuropathic pain. In a study examining mechanical and cold allodynia, the combination therapy showed additive effects on mechanical allodynia and synergistic effects on cold allodynia .

Pain TypeControl (Gabapentin)This compound AloneThis compound + Gabapentin
Mechanical AllodyniaModerateMildMinimal
Cold AllodyniaSevereModerateMild

This finding suggests that this compound may be an effective adjunct in pain management protocols, particularly for neuropathic pain conditions.

Anti-inflammatory Effects

Case Study: Fever Induction Model

A pivotal study investigated the effects of this compound on fever induced by lipopolysaccharide (LPS) in rats. The administration of this compound alongside LPS resulted in a significant reduction in fever response compared to controls receiving saline .

Time Interval (min)Control Group Temp Change (°C)This compound Group Temp Change (°C)
2501.50.9
6002.01.2

These results indicate that this compound can modulate inflammatory responses effectively, suggesting its potential utility in treating inflammatory diseases.

Implications for Future Research

The diverse applications of this compound underscore its potential as a multi-faceted therapeutic agent. Future research should focus on:

  • Long-term safety and efficacy : Conducting clinical trials to assess the long-term effects of this compound in humans.
  • Mechanistic studies : Exploring the precise mechanisms by which this compound exerts its neuroprotective and anti-inflammatory effects.
  • Combination therapies : Investigating the synergistic effects of this compound with other pharmacological agents across various disease models.

Biologische Aktivität

KML-29 is a highly selective and potent inhibitor of monoacylglycerol lipase (MAGL), an enzyme crucial for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). This compound has garnered attention in pharmacological research due to its potential therapeutic effects, particularly in pain management, without the typical side effects associated with cannabinoid receptor agonists.

This compound selectively inhibits MAGL, leading to increased levels of 2-AG in the brain and other tissues. The compound demonstrates a high degree of selectivity, with reported IC50 values for human MAGL at 5.9 nM, mouse MAGL at 15 nM, and rat MAGL at 43 nM. Notably, this compound exhibits no significant inhibition of fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of anandamide (AEA), another key endocannabinoid .

Table 1: Inhibition Potency of this compound

SpeciesIC50 Value (nM)FAAH Inhibition
Human5.9>50000
Mouse15>50000
Rat43>50000

Antinociceptive Effects

This compound has been extensively studied for its antinociceptive properties in various pain models. Research indicates that this compound effectively reduces inflammatory and neuropathic pain without eliciting cannabimimetic side effects commonly associated with cannabinoid receptor agonists.

  • Inflammatory Pain Models : In murine models, this compound significantly attenuated carrageenan-induced paw edema and reversed mechanical allodynia. These effects were dose-dependent and did not result in tolerance upon repeated administration .
  • Neuropathic Pain Models : this compound also demonstrated efficacy in models of neuropathic pain, such as the sciatic nerve injury model, where it partially reversed allodynia .
  • Gastroprotective Effects : Interestingly, this compound was shown to prevent diclofenac-induced gastric hemorrhages, indicating potential gastroprotective properties alongside its analgesic effects .

Side Effect Profile

Unlike other MAGL inhibitors such as JZL184, this compound does not produce significant side effects like hypothermia or hypomotility. This makes it a promising candidate for therapeutic use in pain management without the drawbacks associated with traditional cannabinoids .

Combination Therapy

Recent studies have explored the potential of combining this compound with other analgesics to enhance its efficacy:

  • Gabapentin : A study found that low-dose combinations of this compound and gabapentin produced additive effects on mechanical allodynia and synergistically reduced cold allodynia. The combination did not lead to tolerance in mechanical allodynia but showed mild tolerance in cold allodynia after repeated doses .

Behavioral Studies

Behavioral assessments have been conducted to evaluate the effects of this compound on locomotor activity and other behavioral indices:

  • Locomotor Activity : While this compound did not induce hypomotility, it maintained normal locomotor activity levels compared to traditional cannabinoid agonists .

Table 2: Summary of Key Findings on this compound

Study FocusResult
Inflammatory PainReduced paw edema and mechanical allodynia
Neuropathic PainPartial reversal of allodynia
Gastroprotective EffectsPrevented diclofenac-induced gastric issues
Combination with GabapentinAdditive effects on mechanical allodynia
Side EffectsNo significant cannabimimetic effects

Eigenschaften

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F6NO7/c25-23(26,27)20(24(28,29)30)38-21(32)31-7-5-13(6-8-31)22(33,14-1-3-16-18(9-14)36-11-34-16)15-2-4-17-19(10-15)37-12-35-17/h1-4,9-10,13,20,33H,5-8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHQLPHDBLTFPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(C2=CC3=C(C=C2)OCO3)(C4=CC5=C(C=C4)OCO5)O)C(=O)OC(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F6NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301043066
Record name 1,1,1,3,3,3-Hexafluoro-2-propanyl 4-[bis(1,3-benzodioxol-5-yl)(hydroxy)methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

549.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380424-42-9
Record name 1,1,1,3,3,3-Hexafluoro-2-propanyl 4-[bis(1,3-benzodioxol-5-yl)(hydroxy)methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.